molecular formula C17H31NO2S B12525170 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- CAS No. 670223-16-2

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-

Cat. No.: B12525170
CAS No.: 670223-16-2
M. Wt: 313.5 g/mol
InChI Key: CLHOALOOXAFSFM-KKSFZXQISA-N
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Description

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexylsulfinyl group and two isopropyl groups attached to the nitrogen atom, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- typically involves the reaction of 2-isopropyl-4-pentenamide with a suitable sulfoxide reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amide group can form hydrogen bonds and other interactions with biological targets, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenamide, 5-chloro-N,N-dimethyl-2-(1-methylethyl)-, (2S,4E)-
  • 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-, (2S,4E)-

Uniqueness

4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is unique due to the presence of the cyclohexylsulfinyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

670223-16-2

Molecular Formula

C17H31NO2S

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-[(S)-cyclohexylsulfinyl]-N,N-di(propan-2-yl)pent-4-enamide

InChI

InChI=1S/C17H31NO2S/c1-6-10-16(17(19)18(13(2)3)14(4)5)21(20)15-11-8-7-9-12-15/h6,13-16H,1,7-12H2,2-5H3/t16-,21-/m0/s1

InChI Key

CLHOALOOXAFSFM-KKSFZXQISA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)[C@H](CC=C)[S@@](=O)C1CCCCC1

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(CC=C)S(=O)C1CCCCC1

Origin of Product

United States

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